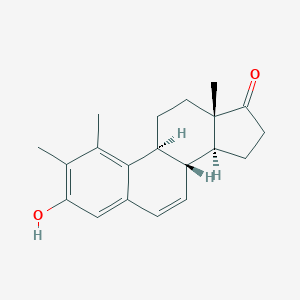

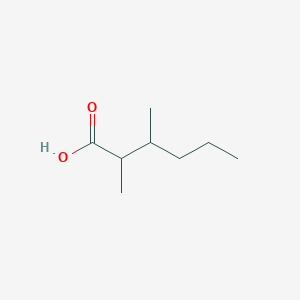

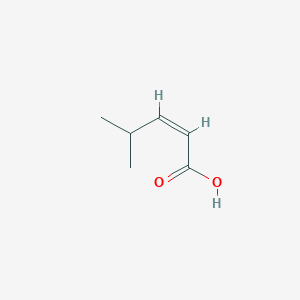

![molecular formula C6H4BrN3 B156513 4-BroMopyrrolo[2,1-f][1,2,4]triazine CAS No. 310436-61-4](/img/structure/B156513.png)

4-BroMopyrrolo[2,1-f][1,2,4]triazine

Overview

Description

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been explored through various methods. In one study, the synthesis of 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines was achieved by a sequence involving alkylation, ammonolysis, reduction, and intramolecular diazocoupling, leading to the formation of compounds with potential for further functionalization . Another approach described the synthesis of pyrrolo[1,2-a][1,3,5]triazine derivatives from 1,3,5-triazine-2,4(1H,3H)-diones, utilizing ethyl bromopyruvate and subsequent reactions to yield various substituted products . Additionally, the synthesis of pyrrolo[2,1-f][1,2,4]triazine congeners of nucleic acid purines was accomplished by N-amination of pyrrole-2-carboxaldehyde followed by conversion to the nitrile and cyclization with amidine reagents .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-f][1,2,4]triazine derivatives has been elucidated using X-ray diffraction techniques. For instance, the crystal structures of 7,8-bromo(dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines were investigated, revealing insights into bond lengths, angles, and molecular packing within the crystals. The presence of bromine atoms at different positions was found to influence the structural features of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrrolo[2,1-f][1,2,4]triazine derivatives has been studied, with findings indicating unusual reactivity patterns. For example, nucleophilic displacements of the 4-triazol-1-yl group in certain derivatives led to a mixture of products, and the influence of ammonia concentration and trifluoroacetic acid (TFA) catalyst on the product ratio was examined . These studies provide valuable information on the reactivity of these heterocycles and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,1-f][1,2,4]triazine derivatives are closely related to their molecular structure and substituents. The introduction of bromine atoms and other substituents can significantly affect properties such as solubility, stability, and reactivity. The crystallographic analysis provides a basis for understanding these properties in the context of intermolecular interactions and molecular geometry .

Scientific Research Applications

Eco-Friendly Synthesis

Researchers have focused on developing eco-friendly methods for synthesizing 1,2,4-triazine derivatives, including 4-BroMopyrrolo[2,1-f][1,2,4]triazine. Such methodologies emphasize minimizing environmental impact and enhancing sustainability in chemical production processes. The synthesis approaches often involve green chemistry principles to ensure that the production of triazine derivatives is both efficient and environmentally benign (Rani & Kumari, 2020).

Novel Derivatives and Patents

The development and patenting of novel 1,2,4-triazole derivatives highlight the significant interest in this compound class for pharmaceutical applications. These derivatives have been explored for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The innovations in this area suggest the versatility of 1,2,4-triazine derivatives in drug development and the ongoing research to identify new therapeutic agents (Ferreira et al., 2013).

Biological Significance

The biological significance of triazine scaffolds, including this compound, has been extensively reviewed. These compounds exhibit a wide range of pharmacological activities, making them valuable for medicinal chemistry. Triazine analogs have been evaluated for antibacterial, antifungal, anticancer, antiviral, and antimalarial activities, underscoring the potential of the triazine nucleus as a core moiety in the development of future drugs (Verma, Sinha, & Bansal, 2019).

Therapeutic Potential

The therapeutic potential of triazines in drug development has been the subject of thorough reviews, demonstrating the broad biological and pharmacological potential of this moiety. Studies have identified triazine-containing molecules as candidates for treating various pathological conditions such as inflammation, cancer, and infections. The continuous interest in triazines, highlighted by the development of commercial drugs containing these moieties, indicates their importance in medicinal chemistry (Dubey et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 4-Bromopyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation . Dysregulation of kinases is often associated with diseases such as cancer .

Mode of Action

This compound interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the cellular processes regulated by these kinases, potentially leading to the death of cancer cells .

Biochemical Pathways

The inhibition of kinases by this compound affects multiple biochemical pathways. These pathways are involved in cell growth and proliferation, and their disruption can lead to the death of rapidly dividing cells, such as cancer cells .

Pharmacokinetics

It is known that similar compounds have shown enhanced metabolism and pharmacokinetic properties compared to other nucleosides, mainly due to the presence of a strong c–c glycosidic bond and a nonnatural heterocyclic base .

Result of Action

The result of the action of this compound is the inhibition of kinase activity, leading to the disruption of cellular processes necessary for cell growth and proliferation . This can lead to the death of cancer cells, making this compound a potential therapeutic agent for cancer treatment .

Safety and Hazards

The safety information for 4-Bromopyrrolo[2,1-f][1,2,4]triazine includes hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Biochemical Analysis

Biochemical Properties

4-Bromopyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs . It interacts with specific proteins or enzymes that are dysregulated in cancer

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent tool in targeted therapy .

properties

IUPAC Name |

4-bromopyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVMCGYJLCKMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620552 | |

| Record name | 4-Bromopyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

310436-61-4 | |

| Record name | 4-Bromopyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyrrolo[2,1-f][1,2,4]triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

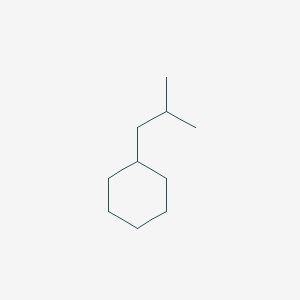

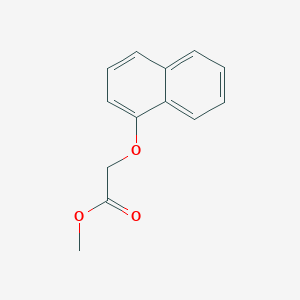

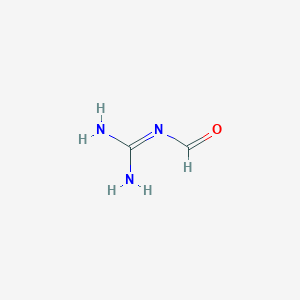

![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)